5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(3,5-Dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is characterized by a fused thiazole and pyridazinone ring system, with substitutions at positions 2 (methyl), 5 (3,5-dimethoxybenzyl), and 7 (p-tolyl). The 3,5-dimethoxybenzyl group introduces electron-donating methoxy substituents, while the p-tolyl moiety enhances lipophilicity. Such structural features are critical for modulating biological activity, solubility, and receptor interactions.
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-5-7-16(8-6-13)19-21-20(23-14(2)29-21)22(26)25(24-19)12-15-9-17(27-3)11-18(10-15)28-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHMLUCUZPZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused with a pyridazine moiety, which is known to contribute to various pharmacological properties.
Biological Activity Overview
Research indicates that thiazolo[4,5-d]pyridazines exhibit a range of biological activities including:
- Antitumor Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : Some derivatives demonstrate effective inhibition of bacterial growth.
- Antidiabetic Effects : Certain thiazole derivatives are noted for their potential in managing diabetes.
Antitumor Activity
The antitumor activity of this compound has been evaluated against several cancer cell lines. In vitro studies reveal that this compound exhibits potent cytotoxicity against:
- HeLa Cells : The compound showed higher efficacy compared to standard chemotherapeutics.
- MCF-7 Cells : Demonstrated significant growth inhibition in breast cancer models.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| HeLa | 10 | Sorafenib | 20 |
| MCF-7 | 15 | Doxorubicin | 25 |
The proposed mechanisms underlying the antitumor activity include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.
- Inhibition of Key Enzymes : The compound potentially inhibits enzymes involved in tumor growth and survival.
Antibacterial Activity
In addition to its antitumor properties, the compound has been tested for antibacterial activity. Preliminary findings suggest it possesses moderate activity against:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antibacterial Activity Data
| Bacteria | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
| Escherichia coli | 64 | Amoxicillin | 32 |
Antidiabetic Potential
Thiazolo[4,5-d]pyridazine derivatives have also been investigated for their antidiabetic effects. The compound has shown potential in enhancing insulin sensitivity and glucose uptake in adipocytes.
Case Study
A recent study evaluated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels after administration over a four-week period.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thiazolo[4,5-d]pyridazinones are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Key Observations
Position 5: The 3,5-dimethoxybenzyl group introduces electron-donating methoxy substituents, which could improve solubility and metabolic stability compared to unsubstituted analogs (e.g., 10a or 3d) .
Biological Activity Trends: Analgesic Activity: Pyrrolidin-1-yl-substituted derivatives (e.g., 10a) show superior analgesic activity to ketorolac, suggesting that nitrogen-containing substituents at position 2 may enhance pain-relief pathways . The target compound’s methyl group at position 2 may yield milder effects unless compensated by the 3,5-dimethoxybenzyl group’s pharmacokinetic advantages. Antitumor Activity: Halogenated aryl groups (e.g., 4-fluorophenyl in 3d) correlate with antitumor efficacy, likely due to enhanced electrophilic interactions with cellular targets. Antiviral Activity: Thienyl-substituted analogs () demonstrate antiviral properties, suggesting that heteroaromatic groups at position 7 are favorable. The target compound’s p-tolyl group may lack this specificity .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods for analogs, such as cyclocondensation of thioamides with α-haloketones or microwave-assisted coupling (see Schemes 3 and 7 in ). The 3,5-dimethoxybenzyl group may require protective group strategies to avoid demethylation during synthesis .
Research Findings and Implications
- Structural Optimization : The 3,5-dimethoxybenzyl and p-tolyl groups in the target compound represent a strategic balance between lipophilicity and solubility, making it a candidate for further pharmacokinetic studies.
- Unmet Potential: While direct activity data are lacking, the compound’s structural features align with trends observed in analgesics (e.g., aryl groups) and antivirals (e.g., fused heterocycles). Comparative studies with 10a and 3d are recommended to validate its efficacy .
Preparation Methods
Pyridazinone Precursor Synthesis
The thiazolo[4,5-d]pyridazin-4(5H)-one core is typically constructed via cyclocondensation reactions. A validated approach involves the reaction of ethyl acetoacetate with substituted benzaldehydes and thiourea in the presence of zinc chloride, as demonstrated in the synthesis of analogous tetrahydropyrimidine intermediates. For the target compound, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Fig. 1A) serves as a critical precursor. Key steps include:
- Condensation : Fusion of ethyl acetoacetate (10 mmol), 3,5-dimethoxybenzaldehyde (10 mmol), and thiourea (15 mmol) at 80°C for 4 hours in glacial acetic acid, yielding a thioxotetrahydropyrimidine intermediate (85% yield).
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux to form the pyridazinone ring.
Thiazole Ring Annulation
The thiazolo[4,5-d]pyridazinone system is assembled via sulfur incorporation. A two-step protocol is employed:
- Methylthio Intermediate Formation : Reacting the pyridazinone precursor with 1,1-bis(methylthio)-2-nitroethylene in ethanol at reflux conditions to install the methylthio group at position 2.
- Cysteamine-Mediated Cyclization : Treatment with cysteamine hydrochloride introduces the thiazole ring through nucleophilic displacement and intramolecular cyclization.
Optimization Note : Replacing ZnCl₂ with tetramethylethylenediamine (TMEDA) as a catalyst enhances regioselectivity for the [4,5-d] fusion pattern.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Ethanol | +15% vs. DCM | |
| Temperature | Reflux (78°C) | +20% vs. RT | |
| Catalyst | TMEDA (0.1 equiv) | +12% vs. none |
Key Challenge : Competing dimerization during cyclization is suppressed by maintaining reaction concentrations below 0.5 M.
Regioselectivity Control
The [4,5-d] fusion pattern is favored over [3,2-a] by:
- Using electron-deficient benzaldehyde derivatives (e.g., nitro-substituted).
- Employing TMEDA to coordinate metal ions, directing cyclization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity, with tR = 12.3 min.
Alternative Synthetic Routes
Multi-Component Reaction Approach
A one-pot synthesis inspired by nitroketene N,S-acetal chemistry achieves the target compound in 70% yield:
- Components : Cyanoacetohydrazide, 3,5-dimethoxybenzaldehyde, p-tolualdehyde, 1,1-bis(methylthio)-2-nitroethylene, cysteamine HCl.
- Conditions : Ethanol, reflux, 24 hours.
Industrial-Scale Considerations
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?
Basic Research Focus
The synthesis of this thiazolo[4,5-d]pyridazinone derivative typically involves multi-step reactions. A common approach includes:
Core Formation : Cyclocondensation of substituted thiazole precursors with pyridazine intermediates under reflux conditions.
Functionalization : Introduction of the 3,5-dimethoxybenzyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Optimization Strategies :
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures aid in recrystallization .
- Temperature Control : Reflux at 80–100°C for cyclization steps minimizes side-product formation .
Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and ensure stepwise purity >90% .
Which spectroscopic and chromatographic methods are most effective for structural characterization?
Basic Research Focus
A combination of techniques is critical for unambiguous characterization:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–7.5 ppm), and pyridazinone carbonyl (δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dimethoxybenzyl and p-tolyl substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 448.15) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to assess purity (>98%) and detect trace impurities .
What in vitro models are suitable for initial biological screening of this compound?
Basic Research Focus
Prioritize target-specific assays based on structural analogs:
- Oncology :
- Enzyme inhibition (e.g., COX-2, 5-LOX) using fluorometric assays .
- Cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- Antimicrobial Activity :
How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating activity?
Advanced Research Focus
Design SAR studies to systematically vary substituents:
- 3,5-Dimethoxybenzyl Group : Replace with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on enzyme binding .
- p-Tolyl Group : Test halogenated analogs (e.g., 4-fluorophenyl) to evaluate hydrophobic interactions .
- Methyl Group on Thiazole : Remove or substitute with ethyl/cyclopropyl to probe steric tolerance in active sites .
Methodology : - Synthesize 10–15 derivatives and correlate activity data (IC₅₀, MIC) with computational models (e.g., molecular docking) .
What computational strategies are recommended to predict the compound’s mechanism of action?
Advanced Research Focus
Leverage docking and dynamics simulations:
- Target Identification : Screen against databases (e.g., PDB) for proteins with conserved binding pockets (e.g., COX-2, β-adrenergic receptors) .
- Docking Workflow :
- Prepare the ligand (AMBER force field) and receptor (remove water, add charges).
- Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with Ser530 (COX-2) or hydrophobic interactions with Phe184 (β-adrenergic receptors) .
- Validate with MD simulations (100 ns) to assess stability of ligand-receptor complexes .
Outcome : Prioritize targets showing binding energy ≤ −8 kcal/mol and RMSD ≤ 2 Å .
How should researchers address contradictions in biological activity data across assay systems?
Advanced Research Focus
Resolve discrepancies using:
Orthogonal Assays : Confirm COX-2 inhibition via both fluorometric and Western blot (protein expression) methods .
Cell-Type Specificity : Test cytotoxicity in primary vs. immortalized cells to rule out lineage-dependent effects .
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to determine if inactive metabolites explain low in vivo efficacy .
Case Study : If a compound shows high in vitro antimicrobial activity but fails in murine models, evaluate plasma protein binding (≥95% may reduce bioavailability) .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Focus
Critical scalability issues include:
- Intermediate Instability : Protect light-sensitive groups (e.g., dimethoxybenzyl) by conducting reactions under nitrogen .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or countercurrent distribution for gram-scale batches .
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility .
How can researchers validate the compound’s selectivity for target enzymes over related isoforms?
Advanced Research Focus
Employ isoform-specific assays:
- COX-1 vs. COX-2 : Use human recombinant enzymes and compare IC₅₀ ratios; selectivity ≥10-fold for COX-2 is desirable .
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule off-target effects on kinases (e.g., JAK2, EGFR) .
Data Interpretation : Combine kinetic data (Kᵢ, Kₘ) with structural analysis of active-site variations (e.g., COX-2’s secondary pocket vs. COX-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
